molecular formula C11H12N2O B3389915 2-methoxy-5-(1H-pyrrol-1-yl)aniline CAS No. 946699-24-7

2-methoxy-5-(1H-pyrrol-1-yl)aniline

Cat. No. B3389915
CAS RN: 946699-24-7
M. Wt: 188.23 g/mol
InChI Key: VXADXYJUCZGZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(1H-pyrrol-1-yl)aniline, also known as 5-Methoxy-2-(1H-pyrrol-1-yl)aniline, is a chemical compound with the molecular formula C11H12N2O . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline consists of a methoxy group (OCH3) attached to the 5th carbon of an aniline ring, and a pyrrole ring attached to the 2nd carbon of the aniline ring . The molecular weight of this compound is 188.23 .


Physical And Chemical Properties Analysis

2-Methoxy-5-(1H-pyrrol-1-yl)aniline is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Properties and Storage

“2-methoxy-5-(1H-pyrrol-1-yl)aniline” is a solid compound with a linear formula of C11H12N2O . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Therapeutic Potential of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Activities of Pyrrole Compounds

Pyrrole is one of the most ubiquitous heterocycles in the plant and animal kingdom . 2,5-Dimethylpyrrole compounds are promising starting materials in drug research due to their various biological activities such as antibacterial, antihypertensive, and antitubercular .

Docking Properties and Biological Activity

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Improvement of Monoclonal Antibody Production

Chemical compounds, such as dimethyl sulfoxide, lithium chloride, and butyric acid, have been shown to improve monoclonal antibody production in mammalian cell cultures . In this context, “2-methoxy-5-(1H-pyrrol-1-yl)aniline” could potentially be used to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Safety and Hazards

The safety information for 2-Methoxy-5-(1H-pyrrol-1-yl)aniline indicates that it has several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of 2-methoxy-5-(1H-pyrrol-1-yl)aniline are dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the biological system. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell growth. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of DHFR and enoyl ACP reductase . This interaction can inhibit the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA synthesis and cell growth due to the inhibition of DHFR, and the alteration of lipid metabolism due to the inhibition of enoyl ACP reductase . Some synthesized compounds also showed strong antibacterial and antitubercular properties .

properties

IUPAC Name

2-methoxy-5-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXADXYJUCZGZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(1H-pyrrol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-(1H-pyrrol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-(1H-pyrrol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-methoxy-5-(1H-pyrrol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-methoxy-5-(1H-pyrrol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-methoxy-5-(1H-pyrrol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-methoxy-5-(1H-pyrrol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.